A Comprehensive Technical Guide to the Structure Elucidation of N,N-Diacetyl Des-4-fluorobenzyl Mosapride
A Comprehensive Technical Guide to the Structure Elucidation of N,N-Diacetyl Des-4-fluorobenzyl Mosapride
Abstract
The rigorous identification and characterization of pharmaceutical impurities and metabolites are fundamental to ensuring drug safety and quality. This guide provides an in-depth, multi-faceted analytical strategy for the complete structure elucidation of N,N-Diacetyl Des-4-fluorobenzyl Mosapride, a potential process-related impurity or metabolite of the gastroprokinetic agent, Mosapride. By integrating data from high-resolution mass spectrometry (HRMS), advanced nuclear magnetic resonance (NMR) spectroscopy, and Fourier-transform infrared (FTIR) spectroscopy, we present a self-validating workflow. This document is intended for researchers, analytical scientists, and drug development professionals, offering not just protocols, but the causal reasoning behind the strategic selection of each analytical technique to achieve unambiguous structural confirmation.
Introduction: The Rationale for Impurity Profiling
Mosapride is a selective 5-HT4 receptor agonist used to enhance gastrointestinal motility.[1][2] Its primary metabolite is Des-4-fluorobenzyl Mosapride (M1), formed by N-debenzylation.[3][4] During synthesis or upon degradation, further modifications can occur, leading to various related substances. The International Council for Harmonisation (ICH) guidelines, specifically Q3A(R2) and Q3B(R2), mandate the reporting, identification, and toxicological qualification of impurities that exceed specific thresholds, typically starting at 0.05% to 0.1%.[5][6][7][8][9]
The target molecule, N,N-Diacetyl Des-4-fluorobenzyl Mosapride , represents a plausible derivative where the primary aromatic amine and the secondary piperidine amine of the M1 metabolite have undergone acetylation. Confirming the precise structure, including the exact sites of acetylation, is critical for understanding its toxicological potential and controlling its presence in the final drug product.[10][11]
Hypothesized Structure and Elucidation Strategy
The logical starting point is the structure of the known primary metabolite, Des-4-fluorobenzyl Mosapride.[12][13] Acetylation is hypothesized to occur at the two available nitrogen atoms: the primary aromatic amine (N-Ar) and the secondary amine within the morpholine ring (N-morpholine), leading to the proposed structure in Figure 1.
Figure 1: Hypothesized Structure of N,N-Diacetyl Des-4-fluorobenzyl Mosapride

Our analytical strategy is a synergistic, multi-technique approach designed for orthogonal validation. Each technique provides a unique piece of the structural puzzle, and together, they build an irrefutable case for the final structure.
Caption: A logical workflow for structure elucidation.
High-Resolution Mass Spectrometry (HRMS): The Molecular Blueprint
3.1. Rationale and Expected Results The first step is to determine the elemental composition. High-resolution mass spectrometry, particularly using techniques like Electrospray Ionization Time-of-Flight (ESI-TOF), provides highly accurate mass measurements (< 5 ppm error), allowing for the confident determination of the molecular formula.[14][15]
For the proposed structure (C18H24ClN3O5), the expected monoisotopic mass can be calculated. Tandem MS (MS/MS) experiments are then used to fragment the molecule. The resulting fragmentation pattern provides crucial clues about the molecule's substructures, such as the loss of acetyl groups (CH2=C=O, 42.01 Da), which would strongly support the diacetylation hypothesis.[16][17]
Table 1: Predicted HRMS Data for C18H24ClN3O5
| Ion Species | Calculated m/z | Key MS/MS Fragments | Calculated Fragment m/z |
|---|---|---|---|
| [M+H]+ | 398.1477 | [M+H - CH2CO]+ | 356.1371 |
| [M+H - 2(CH2CO)]+ | 314.1266 |
| [M+Na]+ | 420.1297 | | |
3.2. Experimental Protocol: LC-HRMS
-
Sample Preparation: Dissolve 100-200 µg of the isolated impurity in 1 mL of methanol or acetonitrile.
-
Chromatography: Use a C18 column (e.g., 2.1 x 50 mm, 1.8 µm) with a gradient elution (e.g., water/acetonitrile with 0.1% formic acid). This separates the impurity from any residual matrix components.[18]
-
Mass Spectrometry:
-
Instrument: ESI-QTOF Mass Spectrometer.
-
Mode: Positive Ion Mode.
-
Scan Range: m/z 100-800.
-
Source Parameters: Optimize capillary voltage, gas flow, and temperature for maximum signal.
-
MS/MS: Perform targeted MS/MS on the precursor ion ([M+H]+) using collision-induced dissociation (CID) with varying collision energies (e.g., 10-40 eV) to generate a comprehensive fragmentation spectrum.[19]
-
Fourier-Transform Infrared (FTIR) Spectroscopy: Functional Group Fingerprinting
4.1. Rationale and Expected Results FTIR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule.[20][21] For our target compound, the key transformations from its precursor (Des-4-fluorobenzyl Mosapride) are the conversion of a primary and a secondary amine into two amide functionalities. This will result in the appearance of strong new absorption bands corresponding to amide C=O stretching.[22][23]
Table 2: Key Expected FTIR Absorption Bands
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Significance |
|---|---|---|---|
| Amide (Ar-NH-CO) | N-H Stretch | ~3300-3200 | Confirms presence of secondary amide |
| Amide C=O | Carbonyl Stretch | ~1680-1640 (Amide I) | Crucial evidence for acetylation |
| Aromatic C=C | Ring Stretch | ~1600, ~1500 | Confirms aromatic ring presence |
| Ether (C-O-C) | C-O Stretch | ~1250-1050 | Confirms ethoxy and morpholine ether groups |
4.2. Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
-
Sample Preparation: Place a small amount (~1-2 mg) of the solid impurity directly onto the ATR crystal.
-
Data Acquisition:
-
Instrument: FTIR Spectrometer with an ATR accessory.
-
Scan Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Scans: Co-add 16-32 scans to improve the signal-to-noise ratio.
-
-
Processing: Perform a background scan (air) before the sample scan. The instrument software will automatically generate the absorbance spectrum.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structure
NMR is the most powerful tool for the unambiguous elucidation of small molecule structures, providing detailed information about the carbon-hydrogen framework and atom-to-atom connectivity.[24][25][26] A combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments is required.[27]
5.1. Rationale and Expected Results
-
¹H NMR: Will show distinct signals for all protons. Key indicators of diacetylation will be two new sharp singlets in the ~2.0-2.2 ppm region, corresponding to the two acetyl methyl groups. The proton on the aromatic amine will shift downfield significantly.
-
¹³C NMR: Will reveal all unique carbon atoms. Two new signals around ~168-172 ppm will confirm the presence of two amide carbonyl carbons. Signals for carbons adjacent to the newly acetylated nitrogens will also show a predictable shift.
-
COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically 2-3 bonds apart). This is used to map out the spin systems, such as the ethyl group and the protons on the morpholine ring.[28]
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton directly to the carbon it is attached to (one-bond C-H correlation). This allows for the definitive assignment of carbon signals based on their attached, and more easily assigned, proton signals.[29][30]
-
HMBC (Heteronuclear Multiple Bond Correlation): This is the critical experiment for confirming the sites of acetylation. It reveals correlations between protons and carbons over 2-4 bonds. The key correlations to look for are from the acetyl methyl protons to the acetyl carbonyl carbons, and most importantly, from protons adjacent to the nitrogens to these same carbonyl carbons. These long-range correlations bridge the molecular fragments and lock down the structure.[31][32]
Caption: Key HMBC correlations confirming acetylation sites.
Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (in DMSO-d₆, δ ppm)
| Position | Predicted ¹H Shift (Multiplicity, J) | Predicted ¹³C Shift | Key HMBC Correlations from H |
|---|---|---|---|
| Acetyl CH₃ (Ar) | ~2.2 (s, 3H) | ~24 | Acetyl C=O (~170) |
| Acetyl C=O (Ar) | - | ~170 | - |
| Acetyl CH₃ (Morph) | ~2.1 (s, 3H) | ~23 | Acetyl C=O (~171) |
| Acetyl C=O (Morph) | - | ~171 | - |
| Aromatic H₃ | ~7.8 (s, 1H) | ~128 | C₅, C₁, C=O (Amide) |
| Aromatic H₆ | ~7.5 (s, 1H) | ~115 | C₄, C₂, C-ethoxy |
| Ethoxy CH₂ | ~4.1 (q, 7.0 Hz, 2H) | ~65 | Aromatic C₂, Ethoxy CH₃ |
| Ethoxy CH₃ | ~1.4 (t, 7.0 Hz, 3H) | ~15 | Ethoxy CH₂ |
| Morpholine Protons | ~2.5-4.0 (m) | ~45-70 | Acetyl C=O (~171) from adjacent CH₂ |
5.2. Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the impurity in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube.
-
Data Acquisition:
-
Instrument: 500 MHz (or higher) NMR spectrometer, preferably with a cryoprobe for enhanced sensitivity.[25]
-
Experiments:
-
¹H: Standard proton experiment.
-
¹³C: Proton-decoupled carbon experiment (e.g., using the APT or DEPTq pulse sequence to determine CH, CH₂, and CH₃ multiplicities).
-
COSY: Standard gradient-selected COSY (gCOSY).
-
HSQC: Gradient-selected, sensitivity-enhanced HSQC.
-
HMBC: Gradient-selected HMBC, optimized for a long-range coupling constant of 8 Hz.[29]
-
-
-
Processing: Process all spectra using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction. Calibrate the ¹H spectrum to the residual solvent peak.
Data Synthesis and Conclusion
-
HRMS provides the molecular formula C18H24ClN3O5. MS/MS confirms the presence of two labile acetyl groups.
-
FTIR confirms the conversion of amines to amides via the appearance of strong C=O stretching bands.
-
NMR provides the complete picture:
-
¹H and ¹³C NMR show the correct number of protons and carbons, including two acetyl methyls and two amide carbonyls.
-
COSY and HSQC experiments allow for the complete assignment of the protonated carbon skeleton.
-
Crucially, HMBC spectra show unambiguous correlations from protons on the aromatic ring and the morpholine ring to their respective adjacent acetyl carbonyl carbons.
-
This collective, self-validating evidence leads to the unequivocal confirmation of the structure as 4-acetylamino-5-chloro-2-ethoxy-N-[(4-acetylmorpholin-2-yl)methyl]benzamide . This rigorous, evidence-based approach is essential for meeting the stringent requirements of regulatory bodies and ensuring the safety and quality of pharmaceutical products.[33]
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